
Ganoderic acid B
Overview
Description
Ganoderic acid B is a lanostane-type triterpenoid primarily isolated from Ganoderma species, notably G. lingzhi and G. tsugae. It is one of the earliest identified ganoderic acids, first isolated in 1982 alongside ganoderic acid A . Structurally, it is characterized by a C30 skeleton (molecular formula: C30H44O7) with hydroxyl, ketone, and carboxyl functional groups . Its molecular weight is 516.7 g/mol, distinguishing it from analogs like ganoderic acid A (C30H44O6, 500.67 g/mol) and ganoderic acid C (C30H44O8, 532.67 g/mol) .
This compound is biosynthesized via the mevalonate pathway, with key enzymes such as squalene synthase (SQS) and oxidosqualene cyclase (OSC) upregulated under stress conditions like high oxygen (60–80%) or oleic acid induction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid B is primarily obtained through the cultivation of Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into various intermediates, eventually leading to the formation of triterpenoids . The initial substrate, acetyl-coenzyme A, is condensed by acetyl-coenzyme A acetyltransferase to produce 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced by 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonate .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids . Genetic engineering and metabolic pathway optimization are also explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced bioactivity. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Anticancer Properties
GAB has demonstrated notable anticancer effects across several studies, particularly in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : GAB induces apoptosis in cancer cells, as evidenced by its ability to trigger cell death in human leukemia HL-60 cells. It has also been shown to inhibit the proliferation of breast cancer cells by affecting cell cycle regulatory proteins such as CDC20, thus blocking invasive and metastatic behaviors .
-
Case Studies :
- In vitro studies have reported that GAB can significantly reduce the viability of tumor cells, including those from lung carcinoma and breast cancer models .
- Animal studies demonstrated that GAB administered in combination with other therapeutic agents enhanced anticancer efficacy, suggesting potential for synergistic treatments .
Antiviral Activity
GAB exhibits promising antiviral properties, particularly against HIV.
- HIV Protease Inhibition : Research indicates that GAB possesses strong inhibitory activity against HIV-1 protease, with an IC50 value ranging from 20 to 90 µM. This suggests its potential utility in developing antiviral therapies aimed at managing HIV infection .
Anti-inflammatory Effects
The anti-inflammatory properties of GAB have been documented through various studies.
- Mechanism : GAB has been shown to suppress pro-inflammatory cytokines and inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .
- Clinical Implications : Its ability to modulate immune responses positions GAB as a potential therapeutic agent for conditions characterized by chronic inflammation.
Neuroprotective Effects
GAB has demonstrated neuroprotective capabilities that could be beneficial in treating neurodegenerative diseases.
- Research Findings : Studies suggest that GAB can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration .
Hepatoprotective Properties
GAB's hepatoprotective effects are particularly relevant for liver-related diseases.
- Mechanism : It has been shown to enhance liver function and protect against liver fibrosis by modulating pathways involved in liver metabolism and detoxification processes .
Antimicrobial Activity
GAB exhibits antimicrobial properties against various pathogens.
- Research Insights : Studies have indicated that it can inhibit the growth of certain bacteria and fungi, suggesting its potential application in developing natural antimicrobial agents .
Summary Table of Applications
Mechanism of Action
Ganoderic acid B exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Structural and Chemical Properties
Ganoderic acids share a lanostane skeleton but differ in oxidation states, substituents, and side-chain modifications. Key structural comparisons include:
- Ganoderic Acid A: Lacks a hydroxyl group at C-7 compared to ganoderic acid B, resulting in reduced polarity .
- Ganoderic Acid C: Contains an additional hydroxyl group at C-15, enhancing its solubility and aldose reductase inhibition (IC50: 3.8 µM) .
- Ganoderic Acid C2: Features a carboxyl group at C-24, contributing to its role in anti-lung injury activity .
- Ganoderenic Acid B: A dehydrogenated derivative of this compound, with a double bond at C-20(21), linked to higher cytotoxicity .
Table 1: Structural and Chemical Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
This compound | C30H44O7 | 516.7 | C-3 ketone, C-7 hydroxyl |
Ganoderic Acid A | C30H44O6 | 500.7 | C-3 ketone, C-7 deoxygenated |
Ganoderic Acid C | C30H44O8 | 532.7 | C-3 ketone, C-7, C-15 hydroxyl |
Ganoderic Acid C2 | C30H42O7 | 514.6 | C-24 carboxyl, C-3 ketone |
Ganoderenic Acid B | C30H42O7 | 514.7 | C-20(21) double bond |
Bioactivity Profiles
- Anticancer Effects: this compound shows moderate cytotoxicity against HepG2 cells (IC50: ~156.4 µM) but is less potent than inoscavin A . Ganoderic acid C2 reduces lung injury by suppressing TNF-α and IL-1β in mice .
- Metabolic Regulation: Ganoderic acid C exhibits strong aldose reductase inhibition (IC50: 3.8 µM), making it a candidate for diabetic complications . this compound’s α-glucosidase inhibition is weaker (IC50 > 200 µM) compared to ganoderic acid X1 (IC50: <200 µM) .
- Anti-inflammatory Activity: Ganoderic acid A reduces oxidative stress in neuronal cells, while this compound is less studied in this context .
Table 2: Production Yields Under Optimal Conditions
Ecological and Industrial Relevance
- Cultivation Differences: Log-grown Ganoderma contains higher this compound (4.44 g/kg) than sawdust-cultivated variants .
- Species Variation: G. tsugae produces this compound as a major component, whereas G. sinense prioritizes ganoderic acid C .
Biological Activity
Ganoderic acid B (GAB) is a triterpenoid compound extracted from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article presents a comprehensive overview of GAB's biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique triterpenoid structure, which contributes to its pharmacological properties. The molecular formula of GAB is C30H46O5, and it features multiple hydroxyl groups that are crucial for its biological activity.
1. Anticancer Activity
GAB has demonstrated significant anticancer properties in various studies. It inhibits the proliferation and invasion of cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : Research indicates that GAB suppresses the growth of breast cancer cells by modulating key signaling pathways such as AP-1 and NF-kappaB .
- Induction of Apoptosis : In vitro studies show that GAB can induce apoptosis in cancer cells, enhancing the effectiveness of conventional chemotherapeutic agents .
Study | Cell Type | Mechanism | Result |
---|---|---|---|
Jiang et al., 2020 | MDA-MB-231 (breast cancer) | AP-1/NF-kappaB modulation | Reduced cell growth |
Radwan et al., 2015 | EL4 lymphoma | Immune response enhancement | Prolonged survival in mice |
2. Anti-inflammatory Effects
GAB exhibits anti-inflammatory properties by inhibiting the polarization of macrophages, particularly the M1 subtype, which is associated with pro-inflammatory responses:
- Macrophage Polarization : GAB significantly reduces the proportion of M1 macrophages in atherosclerotic plaques, contributing to plaque stability and reduced inflammation .
- Cytokine Production : It decreases mRNA levels of pro-inflammatory cytokines such as IL-6 and IL-1β in macrophages .
3. Neuroprotective Effects
GAB shows potential neuroprotective effects, particularly in models of neurodegenerative diseases:
- Protection Against Neuronal Damage : Studies indicate that GAB can protect dopaminergic neurons from damage associated with Parkinson's disease by modulating stress-related signaling pathways .
- Amyloid Clearance : GAB promotes the clearance of amyloid-beta (Aβ) in microglial cells, suggesting a role in Alzheimer's disease therapy .
Case Study 1: Anticancer Efficacy
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with GAB resulted in a significant reduction in cell viability and invasion capabilities. The underlying mechanism involved the suppression of NF-kappaB signaling pathways, which are critical for cancer progression.
Case Study 2: Neuroprotection
In an experimental model of Parkinson's disease, GAB administration led to improved neuronal survival rates and reduced markers of oxidative stress. This study highlights GAB's potential as a therapeutic agent for neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the standard methodologies for extracting and identifying Ganoderic acid B from Ganoderma lucidum?
- Answer : this compound is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used for quantification, with regression equations like () and validation parameters (LOD: 1.04 ng/mL, LOQ: 5.39 ng/mL) . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are alternatives for structural confirmation, especially when analyzing sterols or triterpenoids .
Q. How is this compound quantified in complex biological matrices, and what validation parameters ensure accuracy?
- Answer : UPLC-MS/MS is preferred for its sensitivity and specificity. Calibration curves and recovery tests (e.g., 85–110%) are essential for validation. For example, intraday and interday precision should be ≤5% RSD, and stability tests (e.g., freeze-thaw cycles) confirm sample integrity . Cross-validation with nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy can resolve ambiguities in peak identification .
Q. What in vitro assays are commonly used to evaluate the pharmacological activity of this compound?
- Answer : Anti-proliferative effects are tested via MTT assays in cancer cell lines (e.g., MDA-MB-231 breast cancer cells), while anti-inflammatory activity is assessed using LPS-induced cytokine secretion in macrophages. Rhodamine-123 accumulation assays measure ABCB1 transporter inhibition in multidrug-resistant HepG2/ADM cells .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s reversal of ABCB1-mediated multidrug resistance (MDR)?
- Answer : this compound inhibits the efflux function of ABCB1 without altering its expression or ATPase activity. Key experiments include:
- Cellular accumulation assays : Rhodamine-123 retention in HepG2/ADM cells confirms efflux inhibition .
- Docking studies : Predict interactions with ABCB1’s substrate-binding pockets.
- Western blotting : Verify unchanged ABCB1 protein levels post-treatment.
Q. How can researchers resolve contradictions in reported anti-cancer efficacy of this compound across studies?
- Answer : Discrepancies often arise from:
- Extract purity : Impurities in crude extracts may confound results. Use ≥95% pure standards .
- Cell line specificity : Test across multiple lines (e.g., HepG2, A549, MCF-7) to identify context-dependent effects.
- Analytical variability : Cross-validate findings using HPLC-MS, GC-MS, and bioactivity-guided fractionation .
Q. What synergistic effects exist between this compound and conventional chemotherapeutic agents?
- Answer : Design combination studies using fixed-ratio protocols (e.g., Chou-Talalay method) to calculate combination indices (CI). For example:
- Synergy with doxorubicin : Test in ABCB1-overexpressing cells to assess MDR reversal .
- Dose reduction index (DRI) : Quantify chemotherapeutic dose reduction enabled by this compound.
Q. How can analytical methods for this compound be optimized to handle complex sample matrices?
- Answer :
- Sample preparation : Solid-phase extraction (SPE) or QuEChERS reduces matrix interference.
- Method optimization : Response surface methodology (RSM) identifies optimal solvent ratios and extraction times .
- Data analysis : Principal component analysis (PCA) and hierarchical clustering (HCA) differentiate bioactive compounds in metabolomic datasets .
Q. Tables for Methodological Reference
Q. Unresolved Research Challenges
- Mechanistic clarity : The exact binding site of this compound on ABCB1 remains unresolved. Cryo-EM or mutagenesis studies could elucidate interactions.
- In vivo pharmacokinetics : Limited data on bioavailability and tissue distribution warrant further LC-MS/MS studies in animal models.
Properties
IUPAC Name |
6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLEHFGBRFRKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ganoderic acid B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81907-61-1 | |
Record name | Ganoderic acid B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.